N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, difluoromethyl, and pyrazolopyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization with bromine and fluorine groups. Common synthetic routes may involve:
Formation of the Pyrazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Fluorine Groups: This step may involve halogenation reactions using reagents such as bromine or N-bromosuccinimide (NBS) for bromination, and trifluoromethylation reagents for introducing trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Trifluoromethylation: Trifluoromethyl iodide (CF3I) or other trifluoromethylating agents.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex, multi-ring structures.
Scientific Research Applications
N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-(trifluoromethyl)phenylureido)-N’-(4-fluorophenyl)oxamide
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)phenol
Uniqueness
N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of bromine, trifluoromethyl, and difluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C16H10BrF5N4O |
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Molecular Weight |
449.17 g/mol |
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H10BrF5N4O/c1-7-4-12(13(18)19)26-14(24-7)9(6-23-26)15(27)25-11-3-2-8(17)5-10(11)16(20,21)22/h2-6,13H,1H3,(H,25,27) |
InChI Key |
PEGLBNBWGLHDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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